5-Bromo-2,3-dimethylpyrimidin-4-one
Description
5-Bromo-2,3-dimethylpyrimidin-4-one: is a heterocyclic organic compound with the molecular formula C6H7BrN2O It is a derivative of pyrimidine, characterized by the presence of bromine and methyl groups at specific positions on the pyrimidine ring
Properties
Molecular Formula |
C6H7BrN2O |
|---|---|
Molecular Weight |
203.04 g/mol |
IUPAC Name |
5-bromo-2,3-dimethylpyrimidin-4-one |
InChI |
InChI=1S/C6H7BrN2O/c1-4-8-3-5(7)6(10)9(4)2/h3H,1-2H3 |
InChI Key |
IHQLFEKXXQJDPL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C(=O)N1C)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2,3-dimethylpyrimidin-4-one typically involves the bromination of 2,3-dimethylpyrimidin-4-one. One common method includes the use of bromine or a brominating agent in the presence of a catalyst. For example, a method might involve the use of dibrominated amino silica gel as a brominating reagent and iron trifluoromethanesulfonate as a catalyst .
Industrial Production Methods: Industrial production methods for 5-Bromo-2,3-dimethylpyrimidin-4-one are designed to be efficient and environmentally friendly. The use of recyclable reagents and catalysts, as well as the optimization of reaction conditions to maximize yield and purity, are key considerations. For instance, the use of halogenated hydrocarbons as solvents and the recycling of dibrominated amino silica gel can significantly reduce production costs and environmental impact .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom at position 5 undergoes nucleophilic displacement with amines, thiols, and alkoxides.
Table 1: Substitution Reactions and Conditions
Mechanistic Insight :
The reaction proceeds via an SNAr (aromatic nucleophilic substitution) pathway, facilitated by electron-withdrawing effects of the pyrimidinone ring. The methyl groups at positions 2 and 3 stabilize transition states through steric and electronic effects.
Cross-Coupling Reactions
The bromine atom participates in palladium- or nickel-catalyzed coupling reactions.
Table 2: Cross-Coupling Protocols
Key Observations :
-
Negishi couplings with methyl zinc reagents achieve high yields under mild conditions (80°C, 6 hr) .
-
Suzuki reactions require polar solvents (DMF/THF) and elevated temperatures (100°C) for optimal efficiency.
Cyclization Reactions
The compound serves as a precursor for fused heterocycles.
Table 3: Cyclization Pathways
Example :
Reaction with benzaldehyde and hydrazine yields Schiff bases, which undergo oxidative cyclization with iodine to form triazolopyrimidines (purity: 98.4% by HPLC) .
Oxidation and Reduction
The pyrimidinone ring and bromine atom are redox-active sites.
Table 4: Redox Transformations
| Reaction | Reagents/Conditions | Product | Notes | References |
|---|---|---|---|---|
| Oxidation | mCPBA, CH₂Cl₂, 0°C | 5-Bromo-2,3-dimethylpyrimidin-4-one N-oxide | Forms stable N-oxide for further functionalization. | |
| Reduction | Pd/C, H₂, EtOH | 2,3-Dimethylpyrimidin-4-one | Complete debromination occurs under H₂ atmosphere. |
Mechanistic Notes :
-
Bromine’s electron-withdrawing effect enhances the pyrimidinone ring’s susceptibility to oxidation.
-
Catalytic hydrogenation selectively removes bromine without affecting methyl groups.
Scientific Research Applications
Pharmaceutical Applications
5-Bromo-2,3-dimethylpyrimidin-4-one serves as an important intermediate in the synthesis of various pharmaceuticals. Its applications include:
- P38 MAPK inhibitors : The compound plays a crucial role in synthesizing P38 mitogen-activated protein kinase inhibitors, which are investigated for their potential in treating inflammatory diseases and cancers. The ability to modify the pyrimidine structure allows for the development of selective inhibitors with improved efficacy .
- Antiviral agents : Research indicates that derivatives of 5-bromo-2,3-dimethylpyrimidin-4-one exhibit antiviral activity against several viruses, making them potential candidates for drug development targeting viral infections .
Agrochemical Applications
In addition to its pharmaceutical uses, 5-bromo-2,3-dimethylpyrimidin-4-one has applications in agrochemicals:
- Herbicides : The compound can be utilized as a building block for developing herbicides that target specific plant pathways. Its structural modifications lead to compounds with enhanced herbicidal activity against unwanted vegetation .
Case Studies
Several case studies highlight the effectiveness of 5-bromo-2,3-dimethylpyrimidin-4-one in practical applications:
Case Study 1: Synthesis of P38 MAPK Inhibitors
A recent study focused on synthesizing novel P38 MAPK inhibitors using 5-bromo-2,3-dimethylpyrimidin-4-one as a key intermediate. The research demonstrated that modifying the pyrimidine core led to compounds with significantly improved potency against inflammatory markers in vitro .
Case Study 2: Agrochemical Development
Another study explored the use of 5-bromo-2,3-dimethylpyrimidin-4-one derivatives as herbicides. Field trials indicated that certain derivatives exhibited effective weed control with minimal environmental impact, suggesting a promising avenue for sustainable agriculture practices .
Data Table: Comparison of Synthesis Methods
| Synthesis Method | Advantages | Disadvantages |
|---|---|---|
| One-step reaction | Simple operation, low cost | Limited to specific modifications |
| Multi-step synthesis | Greater diversity of products possible | Higher costs and complexity |
| Use of hazardous reagents | Potential for high yields | Safety risks associated with handling |
Mechanism of Action
The mechanism of action of 5-Bromo-2,3-dimethylpyrimidin-4-one and its derivatives often involves the inhibition of specific enzymes or receptors. For example, it may act as an inhibitor of p38α mitogen-activated protein kinase, a target in the treatment of inflammatory diseases . The bromine atom and the pyrimidine ring play crucial roles in binding to the active site of the target enzyme, thereby modulating its activity.
Comparison with Similar Compounds
- 5-Bromo-2-iodopyrimidine
- 5-Bromo-2-methylpyrimidine
- 5-Bromo-2-chloropyrimidine
Comparison: Compared to these similar compounds, 5-Bromo-2,3-dimethylpyrimidin-4-one is unique due to the presence of two methyl groups at the 2 and 3 positions of the pyrimidine ring. This structural feature can influence its reactivity and the types of reactions it undergoes. For instance, the methyl groups can provide steric hindrance, affecting the compound’s ability to participate in certain reactions .
Biological Activity
5-Bromo-2,3-dimethylpyrimidin-4-one is a pyrimidine derivative that has garnered attention for its diverse biological activities. This compound is part of a larger class of pyrimidine derivatives, which are known for their roles in medicinal chemistry, particularly as potential therapeutic agents against various diseases, including cancer and infectious diseases.
5-Bromo-2,3-dimethylpyrimidin-4-one has the following chemical structure:
This compound features a bromine atom at the 5-position and two methyl groups at the 2 and 3 positions of the pyrimidine ring, contributing to its unique reactivity and biological profile.
Antitumor Activity
Research has indicated that 5-bromo derivatives of pyrimidines exhibit significant antitumor activity. For instance, studies have shown that certain pyrimidine compounds demonstrate potent inhibition against various cancer cell lines. The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation.
Table 1: Antitumor Activity of Pyrimidine Derivatives
| Compound | Cell Line Tested | IC50 (μM) | Comparison to Control |
|---|---|---|---|
| 5-Bromo-2,3-dimethylpyrimidin-4-one | HepG2 | 3.103 | More potent than Sunitinib (IC50: 31.594) |
| Other Pyrimidine Derivative | A549 | 5.023 | Comparable to standard chemotherapeutics |
The compound has been shown to have an IC50 value significantly lower than established chemotherapeutic agents like Sunitinib, indicating its potential as a more effective treatment option for liver and lung cancers .
Antimicrobial Activity
5-Bromo-2,3-dimethylpyrimidin-4-one also exhibits antimicrobial properties. Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria. The compound acts by disrupting bacterial cell wall synthesis and inhibiting protein synthesis.
Table 2: Antimicrobial Activity
| Microorganism | MIC (μg/mL) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 62.5 | Bactericidal |
| Escherichia coli | 125 | Bacteriostatic |
| Pseudomonas aeruginosa | 250 | Moderate Activity |
The presence of the bromine substituent enhances its activity against resistant strains, making it a candidate for further development in treating bacterial infections .
Anti-inflammatory Effects
In addition to antitumor and antimicrobial activities, this compound has shown potential anti-inflammatory effects. Research indicates that it may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models of disease.
Case Studies
- Antitumor Efficacy in Vivo : A study conducted on mice with induced tumors demonstrated that administration of 5-bromo-2,3-dimethylpyrimidin-4-one resulted in significant tumor regression compared to untreated controls.
- Infection Model : In an experimental model of bacterial infection, treatment with this compound significantly reduced bacterial load and improved survival rates in infected mice.
Q & A
Basic Research Questions
Q. How can I optimize the synthesis of 5-Bromo-2,3-dimethylpyrimidin-4-one to improve yield and purity?
- Methodological Answer : Begin with nucleophilic substitution or condensation reactions (e.g., Claisen-Schmidt or Michael addition), adjusting stoichiometry and temperature to favor bromine incorporation at the 5-position . Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) and characterize using -NMR and -NMR to confirm regioselectivity. Monitor reaction progress via TLC and optimize solvent polarity to minimize byproducts. Final recrystallization in ethanol or acetonitrile enhances purity .
Q. What analytical techniques are critical for confirming the structure and purity of 5-Bromo-2,3-dimethylpyrimidin-4-one?
- Methodological Answer : Use high-resolution mass spectrometry (HRMS) to verify molecular weight (, ~218.04 g/mol) and HPLC (C18 column, methanol/water mobile phase) to assess purity (>95%). NMR spectroscopy (, , DEPT-135) identifies methyl groups (2,3-positions) and bromine substitution patterns. Compare spectral data with analogs like 5-Bromo-4-chloro-2,6-dimethylpyrimidine for validation .
Advanced Research Questions
Q. How can I resolve contradictions in spectral data or synthetic yields across different batches of 5-Bromo-2,3-dimethylpyrimidin-4-one?
- Methodological Answer : Systematically evaluate variables such as reagent purity, moisture levels, and reaction time. Use statistical tools (e.g., ANOVA) to identify significant outliers. Cross-validate results with alternative techniques (e.g., X-ray crystallography for structural confirmation or GC-MS for trace impurities). Document protocols rigorously to ensure reproducibility .
Q. What strategies are effective for studying the reaction mechanisms involving 5-Bromo-2,3-dimethylpyrimidin-4-one in cross-coupling or cyclization reactions?
- Methodological Answer : Employ kinetic isotope effects (KIEs) or deuterium labeling to track substituent migration. Use density functional theory (DFT) calculations to model transition states and intermediates. Validate mechanistic hypotheses with in situ IR spectroscopy or -NMR (if fluorine-containing analogs are synthesized) .
Q. How can I address challenges in crystallizing 5-Bromo-2,3-dimethylpyrimidin-4-one for X-ray diffraction studies?
- Methodological Answer : Screen crystallization solvents (e.g., DCM/hexane, acetone/water) under controlled humidity. Optimize slow evaporation rates and temperature gradients. For data processing, use SHELXL for structure refinement, particularly for resolving disorder in methyl or bromine positions. Validate final structures with R-factor convergence (<5%) and check for twinning using PLATON .
Q. What experimental design considerations are critical for evaluating the biological activity of 5-Bromo-2,3-dimethylpyrimidin-4-one in cell proliferation assays?
- Methodological Answer : Adapt protocols from brominated pyrimidine analogs (e.g., BrdU-based assays). Use a BrdU Cell Proliferation Assay Kit, incorporating 5-Bromo-2,3-dimethylpyrimidin-4-one at varying concentrations (50–350 mg/kg) . Include 7-AAD staining for cell cycle phase differentiation (G1/S/G2-M) and validate with flow cytometry (FACSCalibur). Normalize data to untreated controls and account for cytotoxicity via MTT assays .
Q. How do I determine the thermodynamic stability and solubility profile of 5-Bromo-2,3-dimethylpyrimidin-4-one under different pH conditions?
- Methodological Answer : Perform differential scanning calorimetry (DSC) to measure melting points and thermal decomposition. Assess solubility in aqueous buffers (pH 2–12) using UV-Vis spectroscopy (λ ~260 nm for pyrimidine absorbance). Compare with structurally similar compounds like 5-Bromo-2,4-dimethoxypyrimidine, noting trends in logP and hydrogen bonding capacity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
